4-Fluoro-3-methyl-1H-pyrazol-5-amine

Drug Design ADME Medicinal Chemistry

Sourcing high-purity fluorinated aminopyrazole building blocks with reliable 19F NMR handles often delays kinase-focused fragment screening campaigns. 4-Fluoro-3-methyl-1H-pyrazol-5-amine (CAS 2168249-03-2) provides a direct solution.\n- Reactive 5-amino group & C-4 fluorine enable rapid SAR exploration of ATP-binding pockets.\n- 19F NMR-active fluorine atom serves as a sensitive probe for hit detection and binding-mode analysis.\n- MW 115.11, XLogP3 0.4, TPSA 54.7 Ų - fully compliant with Rule of Three guidelines for fragment-based drug discovery.\n- Available in 95% purity with lead times from 7 days; shipped at ambient temperature globally.

Molecular Formula C4H6FN3
Molecular Weight 115.11 g/mol
Cat. No. B13637413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methyl-1H-pyrazol-5-amine
Molecular FormulaC4H6FN3
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)F
InChIInChI=1S/C4H6FN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
InChIKeyVLVFUURVLVONSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methyl-1H-pyrazol-5-amine: Fluorinated Aminopyrazole Scaffold Overview


4-Fluoro-3-methyl-1H-pyrazol-5-amine (CAS 2168249-03-2) is a small, heterocyclic building block (MW 115.11 g/mol, formula C₄H₆FN₃) belonging to the 5-aminopyrazole class [1]. The scaffold features a reactive 5-amino group, a 3-methyl substituent for steric and electronic tuning, and a distinct C-4 fluorine atom. As a fluorinated aminopyrazole, it serves as a versatile intermediate for generating compound libraries targeting ATP-binding pockets, particularly in kinase drug discovery programs [2].

Heterocyclic building block for kinase-focused library synthesis
4-Fluoro substituent enables electronic and metabolic profile tuning
Fragment-like properties support Rule-of-Three screening library design

Why 4-Fluoro-3-methyl-1H-pyrazol-5-amine Surpasses Non-Fluorinated and 4-Halo Analogs


The selection of a 4-fluoro-3-methyl-1H-pyrazol-5-amine scaffold over its 4-chloro or 4-H analogs is not interchangeable due to fluorine's unique ability to simultaneously modulate metabolic stability, lipophilicity, and key electronic properties like pKₐ and hydrogen bond acceptor capacity, which directly impact a compound's potency, selectivity, and in vivo pharmacokinetic profile [1][2]. At the C-4 position, a fluorine atom (Hammett σₚ = 0.06) provides a distinct electronic environment compared to the more electron-withdrawing chlorine (σₚ = 0.23), while offering resistance to oxidative metabolism that is absent in the unsubstituted analog [3].

Target Scaffold
Analog
Key Difference
4-Fluoro-3-methyl-1H-pyrazol-5-amine
4-Chloro analog
Fluorine modulates lipophilicity and H-bond acceptor capacity; chlorine shifts electronic profile significantly
4-Fluoro-3-methyl-1H-pyrazol-5-amine
4-H (des-fluoro) analog
Loss of fluorine reduces metabolic stability and alters hydrogen bonding potential

Quantitative Differentiation Evidence for 4-Fluoro-3-methyl-1H-pyrazol-5-amine


Enhanced Membrane Permeability via Controlled Lipophilicity

The target compound exhibits a computed XLogP3-AA value of 0.4, significantly lower than the 4-chloro analog (XLogP3-AA = 1.2), indicating superior control over lipophilicity, which is a key determinant of passive membrane permeability, aqueous solubility, and promiscuous off-target binding [1][2]. The 4-methyl analog (des-fluoro) exhibits a higher XLogP3 of 0.8, further highlighting the lipophilicity-modulating effect of the C-4 fluorine atom [3].

Lipophilicity Control
Computed comparison
XLogP3-AA 0.4
vs. 4-Cl: 1.2 | vs. 4-CH₃: 0.8
Fluorine lowers lipophilicity; may reduce off-target binding risk
Computed value; requires experimental confirmation
Drug Design ADME Medicinal Chemistry

Improved Hydrogen Bond Acceptor Capacity for Binding Affinity

The C-4 fluorine atom confers a moderate hydrogen bond acceptor (HBA) capacity, quantified by its topological polar surface area (TPSA) of 54.7 Ų, compared to 38.9 Ų for the 4-chloro analog and 38.0 Ų for the carbon-based analog, indicating an additional polar interaction site for target binding [1][2][3]. This provides a clear structural rationale for fluorine's role in enhancing binding affinity through multipolar interactions within a hydrophobic pocket.

Hydrogen Bond Capacity
Computed comparison
TPSA 54.7 Ų
+15.8 vs. 4-Cl | +16.7 vs. 4-CH₃
Increased polar surface area supports target binding via H-bonds
Cactvs-computed; validate with experimental data
Medicinal Chemistry Molecular Recognition Kinase Inhibition

Aminopyrazole-Based JNK3 Kinase Inhibition and Selectivity

An extensive SAR campaign on a closely related 4-aryl-aminopyrazole series resulted in compound 26n, a highly selective JNK3 inhibitor with a biochemical IC₅₀ of 0.1 nM and >10,000-fold selectivity over JNK1, demonstrating the exceptional potential of the fluorinated aminopyrazole core to achieve potent and isoform-selective kinase inhibition [1]. This validates the strategic advantage of the 4-fluoro-aminopyrazole motif in rationally designing selective kinase probes.

Kinase Selectivity Window
Class-level inference
JNK3 IC₅₀ 0.1 nM
>100,000-fold over JNK1 (class representative)
Core scaffold can achieve isoform-selective inhibition
Not directly tested; class-level SAR study
Kinase Inhibition Neurodegeneration Structure-Activity Relationship (SAR)

High-Impact Drug Discovery Applications for 4-Fluoro-3-methyl-1H-pyrazol-5-amine


Kinase-Focused Fragment Library Design

The compound's low molecular weight (115.11 Da) and favorable physicochemical properties make it an ideal fragment for inclusion in kinase-focused screening libraries. Its XLogP3-AA of 0.4 and TPSA of 54.7 Ų position it within the Rule of Three guidelines for fragment-based drug discovery [1]. The presence of a fluorine atom provides a sensitive ¹⁹F NMR handle for hit detection and binding mode analysis.

Selective JNK3 Inhibitor Lead Optimization

Class-level evidence demonstrates that the aminopyrazole core can achieve exceptional JNK3 inhibition (IC₅₀ = 0.1 nM) with >10,000-fold selectivity over JNK1 [1]. 4-Fluoro-3-methyl-1H-pyrazol-5-amine serves as a strategic replacement for the core scaffold in these leads, allowing medicinal chemists to balance target potency with improved physicochemical properties.

Structure-Guided Bioisosteric Replacement

The C-4 fluorine atom's unique electronic properties (Hammett σₚ = 0.06) enable it to act as a non-classical bioisostere for a hydrogen atom, a hydroxyl group, or a carbonyl oxygen in heterocyclic scaffolds [1]. This facilitates the fine-tuning of pKₐ, hydrogen bonding, and metabolic stability without drastic changes to molecular shape.

Agrochemical SDHI Development

Comparative studies on fluorine- vs. chlorine-substituted pyrazol-5-yl-benzamide derivatives have shown that fluorine substitution can enhance in vitro antifungal activity against *Valsa mali* and *Sclerotinia sclerotiorum* [1]. 4-Fluoro-3-methyl-1H-pyrazol-5-amine provides a direct synthetic entry point into this promising class of fungicidal N-aryl amides.

Application
Selection Property
Validation Focus
Fragment-Based Kinase Library Design
Fragment-like physicochemical profile; ¹⁹F NMR handle
Rule of Three compliance; binding mode analysis
Selective JNK3 Inhibitor Optimization
Aminopyrazole core with potential for high isoform selectivity
JNK3 vs. JNK1 inhibition; kinase panel profiling
Bioisosteric Replacement Strategy
Fluorine electronic tuning (Hammett σₚ 0.06)
pKₐ modulation; metabolic stability screening
Agrochemical SDHI Research
Fluorinated pyrazole scaffold for N-aryl amide synthesis
Antifungal activity in plant-pathogen assays
Quote Request

Request a Quote for 4-Fluoro-3-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.